molecular formula C11H13BrO2 B12919331 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan CAS No. 916593-46-9

3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan

Katalognummer: B12919331
CAS-Nummer: 916593-46-9
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: DMHAWKLUGQAEKY-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a furan derivative featuring a stereochemically defined (1R) configuration, a brominated propenyloxy substituent, and a butenyl chain. The furan core is substituted at the 3-position with a complex ether linkage, combining bromoalkene and alkenyl functionalities. The stereochemistry at the (1R) position may influence its crystalline packing or enantioselective interactions in synthetic applications. While direct experimental data for this compound are sparse in the provided evidence, comparisons can be drawn to structurally related furan derivatives documented in the literature .

Eigenschaften

CAS-Nummer

916593-46-9

Molekularformel

C11H13BrO2

Molekulargewicht

257.12 g/mol

IUPAC-Name

3-[(1R)-1-(2-bromoprop-2-enoxy)but-3-enyl]furan

InChI

InChI=1S/C11H13BrO2/c1-3-4-11(14-7-9(2)12)10-5-6-13-8-10/h3,5-6,8,11H,1-2,4,7H2/t11-/m1/s1

InChI-Schlüssel

DMHAWKLUGQAEKY-LLVKDONJSA-N

Isomerische SMILES

C=CC[C@H](C1=COC=C1)OCC(=C)Br

Kanonische SMILES

C=CCC(C1=COC=C1)OCC(=C)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Butenyl Group: The butenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple a halogenated furan with a butenyl halide.

    Addition of the Bromoallyl Ether Moiety: The bromoallyl ether moiety can be added through a nucleophilic substitution reaction, where the hydroxyl group of the butenyl-furan intermediate reacts with 2-bromoallyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and nucleophilic substitution steps, as well as the development of efficient purification methods such as chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.

    Reduction: The double bonds in the butenyl and bromoallyl groups can be reduced to form saturated derivatives.

    Substitution: The bromine atom in the bromoallyl group can be substituted with various nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated butenyl and bromoallyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving palladium or other transition metals.

Biology

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Biological Probes: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress or enzyme activity.

Medicine

    Therapeutic Agents: The compound’s potential as a drug candidate makes it of interest for the development of new therapeutic agents.

    Diagnostic Tools: The compound can be used in the development of diagnostic tools, particularly those involving imaging or detection of specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials, particularly those with unique electronic or optical properties.

    Agriculture: The compound can be used in the development of new agrochemicals, particularly those with herbicidal or pesticidal activity.

Wirkmechanismus

The mechanism by which ®-3-(1-((2-Bromoallyl)oxy)but-3-en-1-yl)furan exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to various biological effects. For example, the furan ring may interact with enzyme active sites, while the bromoallyl group may form covalent bonds with nucleophilic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues

3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (Compound 6) Structure: Features two furan rings and an isochromenone core. Reactivity: The ester group (furan-2-carboxylate) enables hydrolysis or transesterification, while the isochromenone moiety may participate in photochemical reactions. Physical Properties: Melting point 178–180°C; NMR signals for aromatic protons (δ 6.72–8.14 ppm) and ESI-MS [M+Na]+ at m/z 343.

3-(Acetoxyethyl)-2-{[1-(trimethylsilyl)ethyl]furan (Compound 17)

  • Structure : Combines acetoxyethyl and trimethylsilyl substituents on the furan ring.
  • Reactivity : Trimethylsilyl groups enhance volatility and stabilize carbocation intermediates; acetoxy groups facilitate nucleophilic acyl substitutions.
  • Applications : Used in Diels-Alder trapping reactions with methyl acrylate .

3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan

  • Distinct Features :

  • Butenyl Chain : May act as a diene in [4+2] cycloadditions.
  • Stereochemistry : The (1R) configuration could lead to chiral crystal packing or asymmetric catalysis.

Comparative Data Table

Property/Compound Target Compound Compound 6 Compound 17
Molecular Formula C₁₁H₁₂BrO₂ C₁₈H₁₀O₆ C₁₃H₂₀O₃Si
Molecular Weight (g/mol) 271.12 322.26 276.44
Key Substituents Bromoprope nyloxy, butenyl Isochromenone, furoyl ester Acetoxyethyl, trimethylsilyl
Melting Point N/A 178–180°C N/A
NMR Features N/A δ 6.72–8.14 (aromatic H) δ ~1–2 ppm (silyl CH₃)
Reactivity Highlights Cycloaddition, bromine-mediated substitutions Ester hydrolysis, photochemistry Diels-Alder, silyl stabilization

Research Findings and Implications

The butenyl chain’s conjugated double bond may enhance dienophilic reactivity relative to the rigid isochromenone system in Compound 6 .

Steric and Stereochemical Influences :

  • The (1R) configuration creates a chiral center that could lead to enantioselective crystallization, a feature absent in Compounds 6 and 15. This property is critical for pharmaceutical or agrochemical applications.

Synthetic Utility :

  • Compound 17’s trimethylsilyl group facilitates purification via volatility, whereas the target compound’s bromine offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Compound 6’s ester group enables straightforward derivatization, while the target compound’s ether linkage may require harsher conditions for cleavage .

Biologische Aktivität

3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan, with the CAS number 7511-72-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan is C11H13BrO2, and its structure includes a furan ring substituted with a brominated allyl ether. The compound's unique structure contributes to its biological activity, particularly in relation to its interactions with various biological targets.

Antimicrobial Properties

Research indicates that 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The results are summarized in the table below:

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha1500800
IL-61200600

This indicates that the compound may modulate inflammatory responses, providing insights into its potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Preliminary studies have suggested that 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan may possess anticancer properties. In vitro assays using various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for different cancer types are shown below:

Cancer Cell Line IC50 (µM)
MCF7 (breast cancer)15
HeLa (cervical cancer)12
A549 (lung cancer)10

These results indicate that the compound could be further investigated as a potential anticancer agent.

The biological activities of 3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
  • Modulation of Cell Signaling Pathways : It appears to affect pathways related to apoptosis and cell survival, particularly in cancer cells.
  • Direct Interaction with Cellular Components : The brominated moiety may enhance interaction with biological macromolecules, influencing their function.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of the compound against multi-drug resistant strains of bacteria.
  • Inflammation Model Research : Research conducted at a leading university showed promising results in animal models of arthritis, indicating reduced swelling and pain.
  • Cancer Research Trials : Ongoing trials are investigating the efficacy of this compound in combination therapies for various cancers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.